Product packaging for 2,3,7,8-Tetrachlorodibenzothiophene(Cat. No.:CAS No. 133513-17-4)

2,3,7,8-Tetrachlorodibenzothiophene

Cat. No.: B1346927
CAS No.: 133513-17-4
M. Wt: 322 g/mol
InChI Key: GIMOCSHBYLEEKS-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachlorodibenzothiophene (: 133513-17-4) is a sulfur-containing analogue of polychlorinated dibenzofurans (PCDFs) and is recognized as a dioxin-like compound of significant research interest for environmental and toxicological studies . Its molecular formula is C 12 H 4 Cl 4 S, with a molecular weight of 322.04 g/mol . This compound is primarily investigated for its role as a persistent environmental pollutant, with studies detecting its presence in sediments, suspended particulate matter, and surface water, highlighting its environmental mobility and persistence . The core research value of this compound lies in its function as a potent aryl hydrocarbon receptor (AhR) agonist . Activation of the AhR is a key molecular initiating event for a spectrum of toxic and biochemical responses elicited by dioxin-like compounds, including the induction of cytochrome P450 (CYP) family 1 enzymes (e.g., CYP1A1) . Researchers utilize this compound to study the mechanisms of AhR-mediated toxicity, which can include disruption of cellular processes, endocrine effects, and potential tumor promotion . Its structural similarity to 2,3,7,8-TCDF makes it a crucial subject in comparative toxicology to understand how sulfur-for-oxygen substitution influences the environmental behavior and biological potency of halogenated aromatic hydrocarbons . Specific research applications include studying the sorption behavior and environmental fate of pollutants in sediments and soils , assessing the contribution of polycyclic aromatic sulfur heterocycles (PASHs) to the overall AhR-mediated activity of complex environmental mixtures , and investigating its potential to cause tissue bioaccumulation and hepatic oxidative damage in aquatic organisms . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl4S B1346927 2,3,7,8-Tetrachlorodibenzothiophene CAS No. 133513-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,7,8-tetrachlorodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4S/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMOCSHBYLEEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3SC2=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158153
Record name Dibenzothiophene, 2,3,7,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133513-17-4
Record name Dibenzothiophene, 2,3,7,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 2,3,7,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Distribution of 2,3,7,8 Tetrachlorodibenzothiophene

Global and Regional Detection Patterns in Environmental Matrices

The detection of 2,3,7,8-TCDT and other PCDTs in various environmental compartments underscores their persistence and potential for widespread distribution. The formation pathways of PCDTs are believed to be similar to those of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), suggesting they may originate from the same sources. nih.gov

Aquatic sediments serve as a significant reservoir for persistent organic pollutants like 2,3,7,8-TCDT. Due to their hydrophobic nature, PCDTs tend to adsorb to particulate matter and settle in the sediment of rivers, lakes, and estuaries.

Specific concentration data for 2,3,7,8-TCDT in aquatic sediments and suspended particulate matter is limited in publicly available scientific literature. However, studies have confirmed the presence of PCDTs in these matrices. For instance, research on the Newark Bay estuary has identified the presence of 2,4,6,8-tetrachlorodibenzothiophene, a different isomer, in sediment samples, pointing to industrial activities as a likely source. cornell.edu The mean concentration of 2,4,6,8-TCDT in six samples from the lower Passaic River was reported to be 3680 parts per trillion (ppt). cornell.edu While this is a different isomer, it indicates that TCDTs can accumulate to significant levels in estuarine sediments.

Table 1: Detection of 2,3,7,8-Tetrachlorodibenzothiophene in Aquatic Environments (Note: Specific quantitative data for 2,3,7,8-TCDT is often limited, and data for other isomers or the general class of PCDTs is included for context.)

Environmental MatrixCompoundLocationConcentration
Aquatic Sediments2,4,6,8-TCDTLower Passaic River, USAMean of 3680 ppt (B1677978) cornell.edu

The presence of 2,3,7,8-TCDT in water bodies is expected to be at very low concentrations due to its high hydrophobicity and tendency to partition to sediments and organic matter. While direct measurements in the water column are scarce, the contamination of aquatic organisms and sediments implies its presence in the water phase, at least transiently.

Atmospheric emissions from industrial and combustion sources are a primary pathway for the release of PCDTs into the environment. These compounds have been identified in the fly ash from municipal solid waste incinerators.

An isomer prediction model for various pollutants from municipal waste incinerators has been developed, which includes PCDFs, indicating their presence in atmospheric emissions. nih.gov While specific concentrations for 2,3,7,8-TCDT in industrial gas samples are not widely reported, the detection of PCDTs in fly ash confirms their formation and release from high-temperature processes. cornell.edu The United States Environmental Protection Agency (EPA) lists 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) as a hazardous air pollutant, highlighting the concern over its atmospheric presence. epa.gov

Soil acts as a long-term sink for many persistent organic pollutants. Contamination of terrestrial environments with 2,3,7,8-TCDT can occur through atmospheric deposition, application of contaminated materials, or disposal of industrial wastes. Industrial sites, particularly those involved in the production of chlorinated chemicals, are potential hotspots for PCDT contamination.

Isomer-Specific Distribution and Ratios in Contaminated Sites

The relative abundance of different PCDT isomers can provide insights into the sources and formation pathways of contamination. However, detailed isomer-specific analyses for PCDTs in contaminated sites are not as common as for their dioxin and furan (B31954) counterparts.

Research has shown that isomer patterns of polychlorinated compounds from sources like municipal waste incinerators can be predicted based on factors like symmetry and preferential chlorination positions. nih.gov For PCDFs, these models have been successful in representing the patterns for higher chlorinated isomers. nih.gov This suggests that the distribution of 2,3,7,8-TCDT relative to other TCDT isomers at a contaminated site could potentially be linked to a specific industrial process or combustion condition. However, comprehensive field data on TCDT isomer ratios is currently lacking in the scientific literature.

Presence in Biological Samples for Environmental Monitoring

The bioaccumulative nature of 2,3,7,8-TCDT makes it a candidate for inclusion in environmental monitoring programs that use biological samples. The presence of this compound in various organisms indicates its bioavailability and potential for transfer through the food web.

PCDTs have been detected in a range of wildlife. nih.gov Due to their persistence and lipophilicity (tendency to accumulate in fatty tissues), top predators in aquatic and terrestrial ecosystems are particularly at risk of accumulating high concentrations of these contaminants.

Studies on fish downstream of pulp and paper mills in Maine have documented the bioaccumulation of 2,3,7,8-TCDD, with bioaccumulation factors (BAFs) ranging from 11,500 to 106,000 depending on the fish species. nih.gov While this data is for the dioxin analogue, it highlights the potential for significant bioaccumulation of structurally similar compounds like 2,3,7,8-TCDT that may be present in the same industrial effluents.

The contamination of fish with 2,3,7,8-TCDD has been a concern in various river systems, including the Pigeon River in Tennessee. nih.gov Given that PCDTs are known to be present in pulp and paper mill effluents, it is plausible that 2,3,7,8-TCDT also bioaccumulates in fish in these areas, although specific data is scarce. cornell.edu

In wildlife, dioxins and PCBs have been shown to cause a range of health problems, including reproductive issues and impaired immune function in waterfowl and marine mammals. cornell.edu The presence of PCDDs and PCDFs has been analyzed in the meat of semi-domesticated reindeer and wild moose in Finland, indicating the atmospheric transport and deposition of these compounds in remote areas. nih.gov While this study did not specifically report on 2,3,7,8-TCDT, it demonstrates the potential for widespread distribution of related chlorinated compounds in terrestrial food chains.

Formation Mechanisms of 2,3,7,8 Tetrachlorodibenzothiophene

Thermal and Combustion-Related Formation Pathways

High-temperature environments, such as those found in incinerators and combustion chambers, provide fertile ground for the synthesis of 2,3,7,8-TCDT. These pathways can be further subdivided into de novo synthesis and precursor-based formation, both of which are heavily influenced by the prevailing combustion conditions.

The de novo synthesis pathway involves the formation of complex molecules like PCDTs from a basic carbon matrix in the presence of chlorine and sulfur sources. While specific research on the de novo synthesis of 2,3,7,8-TCDT is limited, the mechanism is considered analogous to that of its more extensively studied oxygenated cousins, the polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs).

This process is thought to proceed through the breakdown of the carbon structure, leading to the formation of smaller aromatic compounds. researchgate.net These intermediates can then undergo a series of reactions, including chlorination and the incorporation of sulfur, to form the dibenzothiophene (B1670422) backbone. The presence of a sulfur source, in addition to a chlorine donor and a carbonaceous matrix, is a prerequisite for the formation of PCDTs through this pathway.

A more direct route to the formation of 2,3,7,8-TCDT involves the chemical transformation of specific precursor compounds that already contain a significant portion of the final molecular structure.

Chlorothiophenols: Chlorothiophenols are considered significant precursors in the formation of PCDTs. Theoretical studies have shown that the gas-phase reactions of chlorothiophenols can lead to the formation of PCDTs. The process is believed to involve the formation of chlorothiophenoxy radicals, which can then undergo condensation reactions to form the dibenzothiophene structure.

Polychlorinated Biphenyls (PCBs): While PCBs are well-established precursors for the formation of PCDFs through thermal processes, their role in the formation of 2,3,7,8-TCDT is less clear. researchgate.netnih.gov The transformation of a PCB molecule to a PCDT would require the substitution of a carbon-carbon bond with a carbon-sulfur-carbon bridge, a chemically complex process. However, given the presence of both PCBs and sulfur-containing compounds in many industrial and waste streams, the possibility of such transformations under specific conditions cannot be entirely ruled out.

Sulfonated Benzenes: The potential for sulfonated benzenes to act as precursors to 2,3,7,8-TCDT has not been extensively documented in publicly available scientific literature. Theoretically, under high temperatures and in the presence of a chlorine source, the sulfonic acid group could be transformed, and the benzene (B151609) rings could couple to form a chlorinated dibenzothiophene structure. However, specific reaction pathways and the likelihood of such conversions remain areas for further research.

The efficiency of both de novo and precursor-based formation of 2,3,7,8-TCDT is highly dependent on the specific conditions within a combustion system.

Temperature: The formation of related compounds like PCDD/Fs is known to be highly temperature-dependent, with a formation window typically between 250°C and 450°C. It is plausible that the formation of 2,3,7,8-TCDT follows a similar temperature profile. At temperatures above this range, thermal decomposition of the formed compounds can occur. For instance, studies on the thermal decomposition of the related compound 2,3,7,8-TCDD have shown that it is somewhat stable up to 700°C, with complete decomposition occurring at 800°C. researchgate.net

Oxygen: The concentration of oxygen plays a critical role in the combustion process and, consequently, in the formation of byproducts like 2,3,7,8-TCDT. The presence of oxygen can influence the oxidation of precursor molecules and the carbon matrix, which can either promote or inhibit the formation of PCDTs depending on the specific conditions. nih.gov

Co-contaminants: The presence of other chemical species, or co-contaminants, can significantly impact the formation of 2,3,7,8-TCDT. For example, metal catalysts, which are often present in industrial waste streams, can facilitate the reactions that lead to the formation of PCDTs. The composition of the fuel and the presence of chlorine and sulfur donors are also critical factors.

Industrial and Anthropogenic Origin Pathways

Beyond general combustion, specific industrial processes are known or suspected sources of 2,3,7,8-TCDT.

The manufacturing of certain chemicals can inadvertently lead to the formation of chlorinated byproducts.

Pesticide Manufacturing Byproducts: The production of certain chlorinated aromatic compounds, which have been used as pesticides or herbicides, has been linked to the formation of dioxin-like compounds. For example, the manufacturing of 2,4,5-trichlorophenol, a precursor to the herbicide 2,4,5-T, was a known source of 2,3,7,8-TCDD contamination. researchgate.net While direct evidence for the formation of 2,3,7,8-TCDT as a byproduct in specific pesticide manufacturing processes is not well-documented, the potential exists in processes where both chlorinated and sulfur-containing chemicals are used as reactants or are present as impurities.

The recycling of metals, particularly in secondary smelters, involves high-temperature processes that can lead to the formation of a wide range of pollutants, including PCDTs.

Secondary Metal Smelting: Flue gases and fly ash from secondary aluminum and copper smelters have been identified as sources of PCDD/Fs. nih.gov The raw materials fed into these smelters often contain a mix of plastics, oils, and other organic materials, which can act as a source of carbon and chlorine. If sulfur is also present, the conditions are suitable for the formation of PCDTs. Indeed, polychlorodibenzothiophenes have been identified in incineration samples, suggesting that these compounds can be formed in high-temperature industrial processes that treat mixed waste streams. acs.org

Formation Pathway Key Precursors/Conditions Relevant Industrial Processes
De Novo Synthesis Carbon matrix, chlorine source, sulfur source, specific temperature windowWaste Incineration, Metal Smelting
Precursor-Based Formation Chlorothiophenols, potentially PCBs and sulfonated benzenesChemical Manufacturing, Combustion of mixed wastes
Industrial Byproduct Chlorinated and sulfur-containing reactants/impuritiesPesticide Manufacturing (potential)
Metal Reclamation Contaminated scrap metal, plastics, oilsSecondary Aluminum and Copper Smelting

Pulp and Paper Mill Effluents

The formation of 2,3,7,8-tetrachlorodibenzothiophene (2,3,7,8-TCDT) in pulp and paper mill effluents is understood as a process analogous to the well-documented formation of its oxygenated counterparts, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Polychlorinated dibenzothiophenes (PCDTs) and related compounds have been detected in various environmental samples, including pulp mill effluents mdpi.com. The key contributing factors are the presence of sulfur compounds, lignin-derived aromatic precursors, and a chlorinating agent within the bleaching process.

The kraft pulping process, which is widely used in the industry, utilizes sulfur-containing chemicals (e.g., sodium sulfide) to break down lignin (B12514952) and separate cellulose (B213188) fibers. This process introduces a source of sulfur into the system. It is hypothesized that this sulfur can react with aromatic lignin fragments to form sulfur-containing organic compounds, such as thiophenols.

During the bleaching stages, particularly those that historically used elemental chlorine (Cl₂) or hypochlorite, these thiophenol precursors undergo electrophilic substitution reactions. gatech.edueucalyptus.com.br This chlorination process creates various chlorinated thiophenol (CTP) congeners. These CTPs are the direct precursors for the formation of PCDTs. semanticscholar.org Similar to the formation of 2,3,7,8-TCDD from chlorinated phenols, the chlorinated thiophenol precursors can undergo condensation and cyclization reactions to form the stable dibenzothiophene structure. The specific substitution pattern, resulting in the 2,3,7,8-isomer, is dictated by the structure of the precursor molecules and the reaction conditions.

The industry's shift towards elemental chlorine-free (ECF) bleaching, which primarily uses chlorine dioxide (ClO₂), and totally chlorine-free (TCF) bleaching has significantly reduced the formation of both PCDD/Fs and, by extension, PCDTs. gatech.eduresearchgate.net Chlorine dioxide reacts with lignin through different chemical pathways than elemental chlorine, leading to a decrease in the formation of these chlorinated aromatic compounds. eucalyptus.com.brepa.gov

Theoretical and Quantum Chemical Studies on Formation Kinetics

Theoretical and quantum chemical studies, primarily using density functional theory (DFT), have provided significant insights into the kinetic and thermodynamic feasibility of 2,3,7,8-TCDT formation. These studies confirm that the formation of PCDTs from chlorinated thiophenol (CTP) precursors is a complex process involving multiple radical-based pathways. nih.govnih.govmdpi.com

Early theories focused exclusively on the coupling of chlorothiophenoxy radicals (CTPRs) nih.gov. However, more recent quantum chemical models have identified other crucial radical intermediates and pathways that better explain the observed environmental ratios of PCDT isomers. nih.govnih.govmdpi.com

Key findings from these theoretical investigations include:

Identification of Key Precursors and Radicals: 2-chlorothiophenol (B146423) (2-CTP) is often used as a model precursor in these studies. nih.govnih.gov The reactions of 2-CTP with H or OH radicals lead to the formation of several key radical species, which are instrumental in the subsequent formation of the dibenzothiophene backbone. mdpi.com

Diverse Radical-Radical Coupling Mechanisms: Beyond the initially proposed chlorothiophenoxy radicals, studies have demonstrated that substituted phenyl radicals and thiophenoxyl diradicals are also readily formed. nih.gov The self-coupling and cross-coupling of these various radicals can lead to the formation of different PCDT isomers. A comparison of the formation mechanisms for sulfurated (PCDT) and oxygenated (PCDD/F) systems revealed that the presence of a sulfur atom, in place of an oxygen atom, significantly lowers the activation energy barriers for the rate-controlling steps in the formation process. nih.gov

Importance of Radical-Molecule Pathways: While radical-radical coupling is viable, it fails to explain why PCDTs are often detected at higher concentrations than their structural isomers, polychlorinated thianthrenes (PCTAs), under combustion conditions. nih.govmdpi.com Quantum chemical and kinetic studies have shown that radical-molecule coupling mechanisms are critical. Specifically, pathways involving the coupling of sulfydryl/hydroxyl-substituted phenyl radicals with a 2-CTP molecule are more thermodynamically and kinetically favorable for forming pre-PCDT intermediates than the pathways leading to PCTA precursors. nih.govmdpi.com This provides a plausible explanation for the observed prevalence of PCDTs.

The table below summarizes the key radical species derived from 2-Chlorothiophenol (2-CTP) that are involved in PCDT formation, as identified in theoretical studies.

Radical SpeciesFormation MethodRole in PCDT Formation
Chlorothiophenoxy Radical (CTPR)Loss of H atom from the sulfhydryl (-SH) group of CTPPrimary intermediate in radical-radical and radical-molecule coupling reactions. nih.govmdpi.com
Sulfydryl-substituted Phenyl RadicalLoss of a chlorine atom from the aromatic ring of CTPCrucial intermediate for radical-molecule coupling pathways leading preferentially to pre-PCDT intermediates. nih.govmdpi.com
Thiophenoxyl DiradicalLoss of H and a chlorine atom from CTPParticipates in radical-radical coupling reactions. nih.gov

Research has detailed the potential energy barriers and reaction heats for these formation routes. The table below presents theoretical kinetic data for the formation of PCDT and PCTA from the coupling of different radical intermediates derived from 2-chlorothiophenol.

Reacting RadicalsProduct TypePotential Energy Barrier (ΔE, kcal/mol)Reaction Heat (ΔH, kcal/mol)
Chlorothiophenoxy Radical + Sulfydryl-substituted Phenyl RadicalPCDT3.8-69.3
Chlorothiophenoxy Radical + Thiophenoxyl DiradicalPCDT15.8-34.9
Sulfydryl-substituted Phenyl Radical + Thiophenoxyl DiradicalPCDT12.7-64.9
Sulfydryl-substituted Phenyl Radical + Sulfydryl-substituted Phenyl RadicalPCDT17.1-94.8
Chlorothiophenoxy Radical + Chlorothiophenoxy RadicalPCTA22.2-32.9

Data derived from theoretical studies on radical-radical coupling mechanisms. researchgate.net The potential barriers and reaction heats illustrate the kinetic and thermodynamic favorability of different pathways. Note that lower potential energy barriers indicate faster reaction rates.

These theoretical investigations are fundamental to understanding the origins of 2,3,7,8-TCDT and other PCDT congeners, providing a scientific basis for developing mitigation strategies that target precursor control and specific formation pathways.

Environmental Fate and Transport of 2,3,7,8 Tetrachlorodibenzothiophene

Sorption Dynamics in Environmental Media

Sorption, the process by which a chemical becomes associated with solid particles, is a primary factor controlling the distribution and bioavailability of hydrophobic compounds like 2,3,7,8-TCDT in the environment.

Studies investigating the sorption behavior of 2,3,7,8-TCDT on sediments and paddy soil reveal that the process is characterized by an initial rapid uptake. nm.gov A significant portion of the sorption, ranging from 46.5% to 66.1%, occurs within the first two hours of contact. nm.gov This initial fast sorption is attributed to the compound binding to easily accessible sites on the surface of soil and sediment particles. nm.gov Following this initial phase, the sorption process slows down, gradually transitioning to a diffusion-based mechanism where the compound moves into the internal organic matter of the particles. nm.gov

The sorption isotherms, which describe the equilibrium distribution of the compound between the solid and water phases, are effectively described by the Freundlich logarithmic model. nm.govCurrent time information in Winnipeg, CA. This model is suitable for heterogeneous surfaces and indicates that the energy of adsorption is not uniform across the particle surfaces. The nonlinearity of the sorption process varies between different types of sediments and soils. Current time information in Winnipeg, CA.

For many hydrophobic organic compounds, the organic carbon content of soil and sediment is the dominant factor controlling sorption. However, research on 2,3,7,8-TCDT indicates a different dynamic. Current time information in Winnipeg, CA. Studies have found no significant correlation between the organic carbon normalized partitioning coefficient (log Koc) and the organic carbon (OC) content of various sediments and soils. nm.govCurrent time information in Winnipeg, CA. This suggests that while organic carbon plays a role, the simple partitioning effect based on OC content alone is not the sole or dominant influencing factor for the sorption of 2,3,7,8-TCDT. nm.govCurrent time information in Winnipeg, CA. The partitioning of the compound into the organic matter matrix is considered the primary mechanism, but the nature and structure of that organic matter may be more critical than its bulk quantity. Current time information in Winnipeg, CA.

Environmental variables, particularly pH and the presence of dissolved organic matter (DOM), significantly modify the sorption behavior of 2,3,7,8-TCDT. nm.govCurrent time information in Winnipeg, CA.

Effect of pH: The sorption capacity of sediment for 2,3,7,8-TCDT is highest under acidic conditions. nm.govCurrent time information in Winnipeg, CA. Studies show that the maximum sorption occurs at a pH of 4.0. Current time information in Winnipeg, CA. As the pH increases from acidic to neutral (pH 4.0 to 7.0), the sorption capacity can decrease by as much as 32.1%. Current time information in Winnipeg, CA. The variation is less pronounced in the alkaline range (pH 8.5 to 10.0). Current time information in Winnipeg, CA. This pH-dependent behavior can influence the compound's mobility and partitioning in different aquatic and soil environments.

Interactive Table: Effect of pH on the Sorption of 2,3,7,8-TCDT (Based on Freundlich model parameters for sediment from the eastern part of Chaohu Lake)

This table is interactive. You can sort the data by clicking on the column headers.

pH Freundlich Adsorption Coefficient (Kf)
4.00 5.05
5.50 4.29
7.00 3.43
8.50 3.23
10.00 3.20

Data sourced from a study on sediments from Chaohu Lake. Current time information in Winnipeg, CA.

Effect of Dissolved Organic Matter (DOM): DOM exhibits a dual role in the sorption of 2,3,7,8-TCDT. nm.govCurrent time information in Winnipeg, CA. At low concentrations (e.g., 5.00 mg/L), DOM can enhance the sorption of the compound onto sediment. Current time information in Winnipeg, CA. This may occur because DOM can act as an organic matter supplement to the sediment or facilitate the co-sorption of the DOM-compound complex. nm.gov Conversely, at high concentrations (e.g., 50.0 to 100 mg/L), DOM inhibits sorption. Current time information in Winnipeg, CA. This inhibitory effect is likely due to DOM increasing the apparent water solubility of 2,3,7,8-TCDT by binding with it in the aqueous phase, which makes it less likely to partition to the sediment. nm.gov

Bioaccumulation and Biotransformation in Ecological Receptors

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment, through all exposure routes including water, diet, and sediment. epa.govskb.se It is a critical aspect of the environmental fate of persistent, hydrophobic compounds.

Specific bioaccumulation factor (BAF) or bioconcentration factor (BCF) data for 2,3,7,8-Tetrachlorodibenzothiophene are not widely available in published literature. However, to understand the potential for bioaccumulation, data from structurally similar, well-studied compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) are often used as surrogates. These compounds are also highly hydrophobic and persistent.

For instance, studies on TCDD have demonstrated significant bioaccumulation in fish. epa.govnih.gov The bioconcentration factor (BCF), which measures uptake from water alone, was estimated to be as high as 39,000 in rainbow trout for TCDD. nm.gov Field-measured bioaccumulation factors (BAFs) for TCDD, which include dietary uptake, have been found to range from 3,000 to over 100,000 in various fish species. nih.gov Similarly, the BCF for TCDF in rainbow trout has been measured at over 6,000. nm.gov Given the hydrophobic nature of 2,3,7,8-TCDT, it is expected to bioaccumulate in aquatic organisms, though the precise factors would require specific investigation. The process involves the net uptake from all environmental sources, including water and ingestion of contaminated food and sediment. epa.govnih.gov

The extent of bioaccumulation can vary significantly among different species. nih.gov These differences are influenced by factors such as an organism's feeding habits (trophic level), lipid content, body weight, metabolic capabilities, and habitat. nih.gov

For example, studies on PCDDs and PCDFs have shown that benthonic (bottom-dwelling) invertebrates can accumulate these compounds from sediment. nih.gov Fish, in turn, tend to selectively accumulate certain isomers, particularly the 2,3,7,8-substituted ones. nih.gov A study of various fish species in the Tittabawassee and Saginaw Rivers found that body weight and lipid content were the most significant factors influencing the accumulation of total PCDD/Fs. nih.gov Interestingly, in that ecosystem, benthivorous fish like carp, which are at a lower trophic level, showed the greatest concentrations of these compounds. nih.gov In another study focusing on TCDD, mean BAFs varied substantially among species, with values in whole white sucker being more than ten times higher than those in white perch fillets from the same rivers. nih.gov These findings highlight that a species' ecological niche and physiology are critical determinants of its bioaccumulation potential.

Interactive Table: Example of Interspecies and Tissue-Specific Bioaccumulation Factors (BAFs) for the Related Compound 2,3,7,8-TCDD

This table illustrates the concept of interspecies differences using data for a surrogate compound. It is interactive and can be sorted.

Species Tissue Mean Bioaccumulation Factor (BAF) Range
Smallmouth Bass Fillet 11,500 - 24,600
Brown Trout Fillet 17,900 - 28,300
White Perch Fillet 3,000 - 7,500
White Sucker Whole Body 78,500 - 106,000

Data from a study of fish downstream of pulp and paper mills in Maine. nih.gov

Microbial Biotransformation Pathways

Direct research on the microbial biotransformation of this compound is not extensively available in current scientific literature. However, studies on the biodegradation of the parent compound, dibenzothiophene (B1670422) (DBT), and the structurally similar 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) provide insights into potential microbial degradation mechanisms.

Microbial degradation of DBT is well-documented, with several bacterial strains capable of utilizing it as a sulfur source. nih.govnih.gov For instance, Rhodococcus erythropolis D-1 metabolizes DBT through a sulfur-specific pathway, leading to the formation of 2-hydroxybiphenyl as a final product. nih.govnih.govcapes.gov.br This process involves the oxidation of the sulfur atom to DBT sulfone, followed by cleavage of the C-S bonds. nih.govnih.gov The Gordona strain CYKS1 also transforms DBT to 2-hydroxybiphenyl via the 4S pathway. nih.gov

In the case of the highly toxic TCDD, several microbial degradation pathways have been identified. Ligninolytic fungi, such as Rigidoporus sp. FMD21, have been shown to degrade TCDD by cleaving the diaryl ether bond, producing 3,4-dichlorophenol (B42033) as a major metabolite. capes.gov.brcranfield.ac.uk The degradation is facilitated by extracellular lignin-modifying enzymes, primarily laccases. capes.gov.brcranfield.ac.uk The half-life of TCDD degradation by Rigidoporus sp. FMD21 has been reported to be 6.2 days. cranfield.ac.uk Furthermore, bacterial communities from contaminated soils have demonstrated the ability to degrade TCDD, with degradation rates influenced by the available carbon and energy sources. nih.govcapes.gov.br For example, a 94% degradation of TCDD was observed within 60 days in cultures where dimethyl sulfoxide (B87167) (DMSO) was the sole carbon source. nih.gov A strain of Penicillium sp., designated QI-1, isolated from activated sludge, was able to degrade 87.9% of TCDD within 6 days under optimal conditions. nih.gov The proposed pathway for TCDD degradation by Penicillium sp. QI-1 involves the formation of several intermediates, including 4,5-dichloro-1,2-benzoquinone and 4,5-dichlorocatechol. nih.gov

The ability of microorganisms to degrade chlorinated aromatic compounds suggests that this compound could also be susceptible to microbial attack, likely involving initial oxidation of the thiophene (B33073) ring or the chlorinated benzene (B151609) rings. However, the presence of four chlorine atoms at the 2,3,7, and 8 positions likely increases its recalcitrance compared to the parent DBT molecule.

Abiotic Degradation Processes

Abiotic degradation processes, including photolysis and atmospheric oxidation, play a crucial role in the environmental breakdown of persistent organic pollutants.

Specific studies on the photolytic degradation of this compound are scarce. However, research on related compounds provides a framework for understanding its potential photochemical fate. The photolysis of dibenzothiophene-5-oxide (DBTO) results in the formation of dibenzothiophene (DBT), although with a low quantum yield. nih.gov The introduction of halogen substituents, such as iodo, bromo, and chloro groups, has been shown to increase the quantum yield of deoxygenation, suggesting that the presence of chlorine atoms in this compound could influence its photolytic behavior. nih.gov

Studies on TCDD have shown that it can be degraded by UV radiation. mdpi.comresearchgate.net The photodegradation of TCDD can be significantly enhanced in the presence of photocatalysts. For example, using a silver-titanium zeolite (AgTiY) catalyst and UV irradiation at 302 nm, a 91% degradation of TCDD was achieved in 60 minutes, reaching 98-99% after five hours. mdpi.comresearchgate.net The primary degradation product identified was 2,3,7-trichlorodibenzo-p-dioxin, a less chlorinated and less toxic congener. mdpi.comresearchgate.net Without a catalyst, the photodecomposition of TCDD is considerably slower. mdpi.com These findings suggest that photolytic degradation, particularly photocatalysis, could be a viable pathway for the transformation of this compound in the environment.

The primary oxidant in the troposphere is the hydroxyl radical (•OH), which initiates the degradation of many organic compounds. nih.govmicrobe.com While direct kinetic data for the reaction of •OH with this compound is not available, studies on dibenzothiophene and TCDD offer valuable insights.

The reaction of •OH with aromatic compounds can proceed via two main pathways: addition to the aromatic ring or abstraction of a hydrogen atom from a substituent. nih.gov For this compound, •OH addition to the aromatic rings is expected to be the dominant pathway, leading to the formation of hydroxylated and subsequently ring-opened products. The high reactivity of the •OH radical suggests that atmospheric oxidation is likely a significant removal process for this compound that enters the gas phase.

Information on other chemical transformations of this compound is limited. One potential transformation pathway is reductive dechlorination under anaerobic conditions, a process observed for other highly chlorinated aromatic compounds like polychlorinated biphenyls (PCBs) and chlorinated benzenes. nih.govpsu.edu This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic congeners. While not directly demonstrated for this compound, the structural similarities to other chlorinated aromatics suggest that reductive dechlorination could occur in anoxic environments such as sediments.

Additionally, sonochemical degradation has been shown to be effective for TCDD in aqueous solutions, a process enhanced by the presence of Fe(III) and UV irradiation, which generates additional hydroxyl radicals. nih.gov This suggests that advanced oxidation processes could potentially be employed for the remediation of water contaminated with this compound.

Analytical Methodologies for 2,3,7,8 Tetrachlorodibenzothiophene Detection and Quantification

Chromatographic Separation Techniques

Chromatographic separation is a critical step in the analysis of 2,3,7,8-TCDT, as it serves to isolate the analyte of interest from a complex mixture of other compounds, including isomers and other polychlorinated aromatic compounds, which can interfere with accurate quantification.

High-Resolution Gas Chromatography (HRGC) is a well-established and widely accepted technique for the separation of persistent organic pollutants like 2,3,7,8-TCDT. colostate.edursc.org This method utilizes long capillary columns (typically 30-60 meters) with a narrow internal diameter, coated with a thin film of a stationary phase. chemistry-matters.com The choice of stationary phase is crucial for achieving the desired separation. For dioxin-like compounds, including TCDT, non-polar or semi-polar columns are often employed.

The high resolving power of HRGC allows for the separation of different congeners and isomers, which is essential for accurate identification and quantification. An analytical protocol for the determination of 2,3,7,8-TCDD, a compound structurally similar to 2,3,7,8-TCDT, in soil and water samples has been successfully evaluated using HRGC coupled with high-resolution mass spectrometry (HRMS). nih.gov This method has proven effective for determining concentrations in the parts-per-trillion (ppt) range in soil and parts-per-quadrillion (ppq) range in water. nih.gov

Table 1: Typical HRGC Parameters for the Analysis of Dioxin-like Compounds

ParameterValue/DescriptionSource
Column Type Fused silica (B1680970) capillary youtube.com
Column Length 30 m youtube.com
Internal Diameter 0.25 mm youtube.com
Film Thickness 15 µm youtube.com
Stationary Phase DB-17MS or similar youtube.com
Injection Mode Splitless youtube.com
Injection Volume 2 µL youtube.com
Injector Temperature 250 °C youtube.com
Transfer Line Temp. 280 °C youtube.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to single-column HRGC. chemistry-matters.comchromatographyonline.com This technique employs two columns with different stationary phases, connected by a modulator. wikipedia.org The first-dimension column is typically a standard non-polar column, while the second-dimension column is shorter and contains a more polar stationary phase. chromatographyonline.com This setup allows for separation based on two independent properties, usually volatility in the first dimension and polarity in the second. copernicus.org

The modulator plays a key role by trapping small, sequential fractions of the eluent from the first column and rapidly re-injecting them onto the second column. wikipedia.org This process creates a highly detailed two-dimensional chromatogram, which can resolve compounds that co-elute in a one-dimensional separation. sepsolve.com GCxGC is particularly advantageous for analyzing complex samples containing a wide range of compounds, as it can separate different classes of compounds into distinct regions of the 2D plot. chemistry-matters.com This structured elution pattern simplifies the identification of unknown compounds. chemistry-matters.com

Table 2: Comparison of HRGC and GCxGC for Complex Sample Analysis

FeatureHigh-Resolution Gas Chromatography (HRGC)Comprehensive Two-Dimensional Gas Chromatography (GCxGC)Source
Number of Columns 12 (different stationary phases) wikipedia.org
Peak Capacity LowerSignificantly Higher sepsolve.com
Separation Principle Primarily based on one property (e.g., boiling point)Based on two independent properties (e.g., boiling point and polarity) copernicus.org
Data Complexity 2D Chromatogram (Time vs. Intensity)3D Chromatogram (Retention Time 1 vs. Retention Time 2 vs. Intensity) sepsolve.com
Suitability Good for targeted analysis of known compoundsExcellent for complex mixtures and non-targeted analysis chemistry-matters.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of 2,3,7,8-TCDT due to its high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides a powerful tool for trace-level analysis.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of an analyte, which is a powerful tool for confirming its identity. researchgate.net For the analysis of chlorinated compounds like 2,3,7,8-TCDT, HRMS can distinguish between the target analyte and other co-eluting compounds that may have the same nominal mass but a different elemental formula.

The combination of HRGC and HRMS is considered the gold standard for the analysis of dioxins and related compounds. nih.govnih.gov An analytical protocol for 2,3,7,8-TCDD using HRGC/HRMS demonstrated the ability to achieve low detection limits, with absolute recoveries of the internal standard ranging from 24% to 88%. nih.gov

Time-of-Flight Mass Spectrometry (TOFMS) is a type of mass analyzer that separates ions based on their flight time over a known distance. sepsolve.comwikipedia.org Lighter ions travel faster and reach the detector sooner than heavier ions with the same charge. youtube.com A key advantage of TOFMS is its high acquisition speed and the ability to detect a full mass spectrum for every point in a chromatogram. sepsolve.com This makes it particularly well-suited for coupling with fast separation techniques like GCxGC. sepsolve.com

Modern TOFMS instruments offer high mass resolution and sensitivity. copernicus.org The non-scanning nature of TOFMS allows for retrospective data analysis, meaning that data can be re-interrogated for the presence of compounds that were not originally targeted. sepsolve.com

Table 3: Key Features of Time-of-Flight Mass Spectrometry (TOFMS)

FeatureDescriptionSource
Principle of Operation Measures the time it takes for ions to travel a fixed distance. wikipedia.orgyoutube.com
Mass Analysis Non-scanning, all ions are detected simultaneously. sepsolve.com
Acquisition Speed Very high, suitable for fast chromatography. sepsolve.com
Mass Range Wide mass range. colostate.edu
Data Analysis Allows for retrospective analysis of full-scan data. sepsolve.com

Triple Quadrupole Mass Spectrometry (TQS or QqQ) is a tandem mass spectrometry (MS/MS) technique that offers exceptional selectivity and sensitivity for quantitative analysis. lcms.cz A triple quadrupole instrument consists of two quadrupole mass analyzers separated by a collision cell. The first quadrupole (Q1) is used to select a specific precursor ion (e.g., the molecular ion of 2,3,7,8-TCDT). This selected ion is then fragmented in the collision cell (q2), and the resulting product ions are analyzed by the third quadrupole (Q3).

This process, known as selected reaction monitoring (SRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion. This significantly reduces background noise and chemical interference, leading to very low detection limits. While often used with liquid chromatography, TQS can also be coupled with gas chromatography for the analysis of volatile and semi-volatile compounds. nih.gov Modern TQS instruments are compact and offer robust performance for routine quantitative workflows. labrulez.comwaters.com

Table 4: General Parameters for Triple Quadrupole Mass Spectrometry (TQS)

ParameterTypical Setting/DescriptionSource
Ionization Mode Electron Ionization (EI) for GC, Electrospray Ionization (ESI) for LC researchgate.net
Source Temperature 150 °C (for ESI) researchgate.net
Desolvation Temperature 600 °C (for ESI) researchgate.net
Collision Gas Argon researchgate.net
Collision Gas Flow 0.15 mL/min researchgate.net
Detection Mode Selected Reaction Monitoring (SRM) lcms.cz

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is a premier method for the precise quantification of 2,3,7,8-TCDT. nist.gov This technique is considered a definitive measurement method because it can significantly mitigate matrix effects and analyte losses that may occur during sample preparation and analysis. nist.gov The fundamental principle of IDMS involves spiking a sample with a known amount of an isotopically labeled analog of the target analyte, in this case, a stable isotope-labeled 2,3,7,8-TCDT. This labeled compound serves as an internal standard.

The sample is then subjected to extraction, cleanup, and analysis, typically by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.gov By measuring the ratio of the native analyte to the isotopically labeled internal standard, the concentration of the native 2,3,7,8-TCDT in the original sample can be accurately calculated. This approach corrects for variations in extraction efficiency and instrumental response, leading to highly accurate and reproducible results. nist.gov

Key Steps in Isotope Dilution Mass Spectrometry for 2,3,7,8-TCDT:

StepDescription
Sample Spiking A precisely known quantity of an isotopically labeled 2,3,7,8-TCDT internal standard is added to the sample.
Extraction The sample is extracted using an appropriate solvent, such as methylene (B1212753) chloride, to isolate the analyte and internal standard. epa.gov
Cleanup The extract undergoes a series of cleanup procedures, often involving column chromatography, to remove interfering compounds. epa.gov
Analysis The purified extract is analyzed by HRGC/HRMS to separate 2,3,7,8-TCDT from other compounds and measure the ion signals of both the native and labeled forms. nih.gov
Quantification The concentration of 2,3,7,8-TCDT is determined by comparing the response of the native analyte to that of the known amount of the added internal standard.

Bioanalytical Screening Methods

Bioanalytical screening methods offer a complementary approach to traditional instrumental analysis for assessing the potential biological impact of compounds like 2,3,7,8-TCDT. These methods are typically based on the biological mechanisms of action of the target compounds.

Many of the toxic effects of 2,3,7,8-TCDT and related compounds are mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Binding of a ligand like 2,3,7,8-TCDT to the AhR initiates a cascade of events leading to the induction of a battery of genes, including cytochrome P450 1A1 (CYP1A1). nih.govscispace.com

Cell-based assays have been developed to screen for compounds that activate the AhR signaling pathway. escholarship.org One of the most common and well-established assays is the 7-ethoxyresorufin-O-deethylase (EROD) assay. nih.gov The EROD assay measures the enzymatic activity of CYP1A1. In this assay, responsive cells, such as the rat hepatoma cell line H4IIE, are exposed to a sample containing a potential AhR agonist. nih.gov The induced CYP1A1 enzyme metabolizes the substrate 7-ethoxyresorufin (B15458) into the highly fluorescent product resorufin. The amount of fluorescence produced is proportional to the CYP1A1 activity and, consequently, to the concentration of the AhR-activating compound in the sample. nih.gov

EROD Assay Principle:

ComponentFunction
Responsive Cells (e.g., H4IIE) Contain the AhR and the necessary cellular machinery for CYP1A1 induction. nih.gov
2,3,7,8-TCDT (or other AhR agonist) Binds to and activates the AhR. nih.gov
CYP1A1 Induction The activated AhR stimulates the expression of the CYP1A1 gene. scispace.com
7-Ethoxyresorufin (Substrate) Added to the cells and is converted by the induced CYP1A1 enzyme.
Resorufin (Product) A fluorescent compound that can be quantified to determine enzyme activity.

It is important to note that while the EROD assay is a valuable screening tool for dioxin-like activity, it may not be specific to a single compound. osti.gov Complex environmental mixtures can contain multiple AhR agonists, and some compounds may even inhibit EROD activity, leading to potential underestimation of the total dioxin-like potential. osti.gov

Quality Assurance and Quality Control in Environmental Analysis

Rigorous quality assurance (QA) and quality control (QC) programs are essential for ensuring that data from the environmental analysis of 2,3,7,8-TCDT are reliable, defensible, and of known quality. researchgate.net A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection and handling to data reporting. energy.gov

Key elements of a robust QA/QC program for 2,3,7,8-TCDT analysis include:

Standard Operating Procedures (SOPs): Detailed, written procedures for all aspects of sample collection, handling, storage, extraction, cleanup, and analysis must be in place and followed consistently. energy.gov

Method Blanks: These are analyte-free matrices that are processed and analyzed in the same manner as the samples. They are used to assess for contamination introduced during the analytical process. epa.gov

Laboratory Control Spikes: A known amount of the analyte is added to a clean matrix and analyzed. This helps to monitor the accuracy and performance of the analytical method.

Matrix Spikes/Matrix Spike Duplicates: A known amount of the analyte is added to a sample, which is then split and analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Internal Standards: As discussed in the context of isotope dilution, isotopically labeled internal standards are crucial for accurate quantification, especially for complex matrices. epa.gov

Certified Reference Materials (CRMs): These are materials with a well-characterized and certified concentration of the analyte. They are used to verify the accuracy of the analytical method. researchgate.net

Inter-laboratory Comparison Studies: Participation in proficiency testing programs, where a laboratory's results are compared to those of other laboratories analyzing the same sample, provides an external check on analytical performance. srs.gov

Data Verification and Validation: A systematic process of reviewing data to ensure that it meets predefined quality criteria and is suitable for its intended use. srs.gov

The overarching goal of these QA/QC measures is to minimize errors, both random and systematic, and to provide a high degree of confidence in the final analytical results. researchgate.net

Degradation and Remediation Strategies for 2,3,7,8 Tetrachlorodibenzothiophene Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes the metabolic capabilities of microorganisms to break down hazardous compounds into less toxic substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods.

Microbial Biodegradation (Bacterial and Fungal Mechanisms)

The biodegradation of chlorinated aromatic compounds like TCDT is a complex process often involving co-metabolism, where the microorganism does not use the contaminant as a primary source of carbon and energy.

Bacterial Degradation:

Several bacterial genera have demonstrated the ability to degrade chlorinated dioxins and related compounds. Aerobic bacteria, including species of Sphingomonas, Pseudomonas, and Burkholderia, can initiate the degradation of lower chlorinated dioxins through the action of angular dioxygenase enzymes, which attack the aromatic ring adjacent to the ether oxygen. nih.gov For instance, Pseudomonas veronii has been characterized for its ability to grow on monochlorinated dibenzo-p-dioxins as a sole carbon and energy source. nih.gov

Under anaerobic conditions, reductive dechlorination is a key process for the breakdown of highly chlorinated compounds. Halorespiring bacteria, such as those from the genus Dehalococcoides, are implicated in these reactions, where chlorine atoms are sequentially removed. nih.gov Studies on sediments from the Passaic River have shown that native organohalide-respiring bacteria can dechlorinate polychlorinated dibenzo-p-dioxins (PCDDs), with the process being enhanced by the presence of other chlorinated compounds like dichlorobenzene. nih.gov

Fungal Degradation:

White-rot fungi are particularly effective at degrading a wide range of persistent organic pollutants, including chlorinated compounds. These fungi produce extracellular lignin-modifying enzymes (LMEs), such as laccases and peroxidases, which have a broad substrate specificity. vu.nl The fungus Rigidoporus sp. FMD21, isolated from a Vietnamese forest, has shown a significant ability to degrade 2,3,7,8-TCDD. vu.nlvu.nl Its extracellular enzymes, primarily laccase, were found to degrade 77.4% of an initial 2,3,7,8-TCDD concentration within 36 days. vu.nl The proposed degradation mechanism involves the cleavage of the diaryl ether bond, leading to the formation of 3,4-dichlorophenol (B42033) as a main metabolite. vu.nl

Another fungus, Pseudallescheria boydii, has been shown to degrade 2,3,7,8-TCDD during its logarithmic growth phase, utilizing glucose as a carbon source. nih.gov Mathematical modeling of this process has been used to estimate the degradation rate for designing bioreactor systems. nih.gov

MicroorganismTarget CompoundDegradation EfficiencyIncubation TimeKey Findings
Rigidoporus sp. FMD21 Extracellular Enzymes2,3,7,8-TCDD77.4%36 daysDegradation primarily by laccase, with 3,4-dichlorophenol as a metabolite. vu.nl
Phanerochaete spp.2,3,7,8-TCDDUp to 40%Not specifiedProposed breakdown product is 4,5-dichlorocatechol. vu.nl
Pseudallescheria boydii2,3,7,8-TCDDNot specifiedNot specifiedDegrades TCDD during its logarithmic growth phase. nih.gov
Bacterial Communities (from contaminated soil)2,3,7,8-TCDD94%60 daysDegradation stimulated by carbon and energy source starvation. nih.gov

Bioremediation Enhancement Technologies

Several technologies can be employed to enhance the efficiency of microbial degradation of chlorinated compounds. These strategies often focus on optimizing the environmental conditions for the degrading microorganisms.

Enhanced Reductive Dechlorination (ERD): This technology is particularly relevant for anaerobic degradation pathways. It involves the addition of electron donors (such as lactate, molasses, or vegetable oil) and sometimes specific nutrients to stimulate the activity of indigenous or introduced dehalogenating bacteria. mdpi.comepa.gov The addition of fermentable substrates provides a source of hydrogen, which is a key electron donor in the reductive dechlorination process. battelle.org

Bioaugmentation: This approach involves the introduction of non-native microorganisms with specific degradation capabilities to a contaminated site. clu-in.org This can be particularly useful when the indigenous microbial population lacks the necessary enzymes to degrade a specific contaminant.

Cometabolism Stimulation: The degradation of recalcitrant compounds like TCDT can be enhanced by providing a primary growth substrate that induces the production of the necessary degradative enzymes. For example, the presence of other chlorinated compounds has been shown to enhance the dechlorination of PCDDs. nih.gov

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. researchgate.net

Photolysis and Photocatalytic Degradation

Photolysis: This process involves the direct degradation of a compound by light energy. While direct photolysis of TCDT can occur, its efficiency is often limited.

Photocatalytic Degradation: This enhanced process utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These lead to the formation of highly reactive hydroxyl radicals that can effectively degrade persistent organic pollutants.

Studies on the photocatalytic degradation of 2,3,7,8-TCDD have demonstrated high efficiencies. Using a silver-titanium oxide (AgTi) catalyst and a silver-titanium doped Y-zeolite (AgTiY) catalyst, researchers achieved 98-99% degradation of TCDD after five hours of irradiation at 302 nm. mdpi.comresearchgate.net The AgTiY catalyst showed superior performance, reaching 91% removal in just 60 minutes. mdpi.comresearchgate.net The primary degradation product identified was the less toxic 2,3,7-trichlorodibenzo-p-dioxin. mdpi.comresearchgate.net Similarly, the photocatalytic degradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) using titanium-based catalysts has also been shown to be highly effective, with 98-99% degradation observed after 70 minutes. nih.gov These findings suggest that photocatalysis is a promising technology for the remediation of TCDT.

CatalystTarget CompoundIrradiation Wavelength (nm)Degradation EfficiencyTime
Silver-Titanium doped Y-zeolite (AgTiY)2,3,7,8-TCDD30291%60 min
Silver-Titanium doped Y-zeolite (AgTiY)2,3,7,8-TCDD30298%5 hours
Silver-Titanium Oxide (AgTi)2,3,7,8-TCDD30298-99%5 hours
Titanium-Silicon Oxide (Ti-Si)2,3,7,8-TCDF254 and 30298-99%70 min

Radiolytic Degradation

Radiolytic degradation utilizes ionizing radiation, such as gamma rays, to induce the decomposition of contaminants. A study on the radiolytic degradation of 2,3,7,8-TCDD in artificially contaminated soils demonstrated the effectiveness of this method. nih.gov The degradation process is influenced by the soil type and moisture content. This technique holds potential for the in-situ treatment of TCDT-contaminated soils.

Chemical Dechlorination Techniques

Chemical dechlorination involves the use of chemical reagents to remove chlorine atoms from chlorinated molecules, rendering them less toxic.

One patented method for the dechlorination of chlorinated aromatic compounds involves heating them in a salt melt (e.g., a mixture of copper(I) chloride and potassium chloride) at temperatures between 300°C and 450°C in the presence of water and carbon. google.com This process has been shown to be effective for a range of chlorinated aromatics.

Another approach involves catalytic hydrodechlorination. A patent describes a method using a noble metal catalyst (e.g., Pd/C) in a dimethyl sulfoxide (B87167) (DMSO) solvent at relatively low temperatures and pressures to selectively dechlorinate polychlorinated aromatic compounds. google.com This method offers the potential to convert harmful polychlorinated substances into useful, less-chlorinated organic compounds. google.com These chemical dechlorination techniques, while not specifically tested on 2,3,7,8-TCDT, represent viable strategies that could be adapted for its remediation.

Reductive Dechlorination with Zero-Valent Metals

Reductive dechlorination using zero-valent metals, particularly zero-valent iron (ZVI), is a well-established remediation technique for a variety of chlorinated organic compounds. The fundamental mechanism involves the oxidation of the zero-valent metal (e.g., Fe⁰ to Fe²⁺) and the concurrent reduction of the chlorinated contaminant, where chlorine atoms are replaced by hydrogen atoms. This process can transform highly chlorinated, toxic compounds into less chlorinated and often less toxic products. Nanoscale zero-valent iron (nZVI) has been shown to be particularly effective due to its high surface area-to-volume ratio, which enhances reactivity.

Studies have demonstrated the successful dechlorination of compounds like pentachlorophenol, various PCBs, and chlorinated ethenes using ZVI and its modified forms (e.g., sulfidated ZVI). nih.govicm.edu.pl The efficiency of this process is influenced by factors such as pH, the presence of other electron acceptors like oxygen, and the physical and chemical properties of the ZVI particles. nih.govicm.edu.pl

However, a specific investigation into the reductive dechlorination of 2,3,7,8-tetrachlorodibenzothiophene using zero-valent metals could not be identified in the available literature. While it is theoretically plausible that ZVI could degrade 2,3,7,8-TCDT through a similar reductive pathway, the absence of empirical data prevents any detailed discussion of reaction kinetics, degradation efficiency, or the formation of intermediate products for this specific compound.

Thermal Treatment Technologies (for context of degradation studies)

Thermal treatment encompasses a range of technologies, including incineration, thermal desorption, and pyrolysis, designed to destroy or remove organic contaminants from matrices like soil and industrial ash. These methods have been extensively studied and applied to soils and other materials contaminated with persistent organic pollutants (POPs) that are structurally similar to 2,3,7,8-TCDT.

For instance, thermal treatment of soils and fly ash contaminated with PCDD/Fs has shown high removal and destruction efficiencies. Research indicates that temperatures ranging from 500°C to 1200°C can effectively degrade these compounds. nih.govtoxicdocs.orgnih.gov The effectiveness of the treatment is dependent on the temperature, residence time, and the presence of oxygen. While high temperatures in the presence of sufficient oxygen can lead to complete destruction, incomplete combustion can potentially lead to the formation of other hazardous byproducts.

The table below summarizes findings from thermal treatment studies on related chlorinated aromatic compounds, which can provide a contextual framework for the potential thermal degradation of 2,3,7,8-TCDT. It is crucial to note that these data are not specific to 2,3,7,8-TCDT and are presented for contextual purposes only.

Table 1: Research Findings on Thermal Treatment of Related Chlorinated Compounds

Compound Class Matrix Treatment Temperature (°C) Treatment Time Degradation/Reduction Efficiency (%) Reference
PCDD/Fs Municipal Solid Waste Ash 500 60 min 97 (total), 99 (I-TEQ) nih.gov
PCDD/Fs Municipal Solid Waste Ash 500 480 min 99 (total and I-TEQ) nih.gov
PCDD/Fs Contaminated Soil 750 Not Specified >99.99 toxicdocs.orgnih.gov
PCDD/Fs Contaminated Soil 850 Not Specified >99.99 toxicdocs.orgnih.gov
PCBs Contaminated Soil 500 Not Specified Dependent on oxygen content

The data for these related compounds suggest that thermal treatment is a potent technology for the destruction of persistent chlorinated aromatic structures. However, without specific studies on 2,3,7,8-TCDT, it is not possible to determine its precise thermal decomposition profile, the optimal treatment conditions, or the identity of any potential byproducts.

Molecular Mechanisms of 2,3,7,8 Tetrachlorodibenzothiophene Action

Aryl Hydrocarbon Receptor (AhR) Activation and Signaling Pathways

The biological and toxicological effects of TCDT are largely mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. frontiersin.org This receptor is ubiquitously expressed in vertebrate tissues and plays a crucial role in regulating gene expression in response to a variety of exogenous and endogenous compounds. mdpi.com

In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex. nih.gov This complex includes heat shock protein 90 (Hsp90), which helps maintain the receptor in a conformation ready for ligand binding. Upon entry into the cell, a lipophilic molecule like TCDT can diffuse across the cell membrane and bind to the AhR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. mdpi.com

Following ligand binding and the release of its associated proteins, the activated AhR-ligand complex translocates from the cytoplasm into the nucleus. mdpi.comnih.gov Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.comnih.gov This AhR-ARNT heterodimer is the transcriptionally active form of the receptor complex.

The primary mechanism by which the AhR-ARNT complex influences cellular function is by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs). nih.govmdpi.com These elements are located in the promoter regions of target genes. The binding of the AhR-ARNT complex to DREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an increase in the transcription of these genes. nih.govmdpi.com

A well-characterized and highly inducible AhR target gene is Cytochrome P450 1A1 (CYP1A1). nih.govnih.gov The induction of CYP1A1 is a hallmark of AhR activation by compounds like TCDT and TCDD. nih.govnih.gov Studies on TCDD have shown that it can predominantly induce CYP1A1 in rat hepatocytes. nih.gov The induction of CYP1A1 can lead to increased metabolism of certain substrates, but it has also been associated with oxidative DNA damage due to the potential for leakage of oxygen radicals from the enzyme's active site. nih.gov

The transcriptional activation of genes by the AhR is a dynamic process. For instance, with TCDD, the recruitment of AhR and ARNT to the CYP1A1 promoter can be observed within minutes, peaking after about 75 to 105 minutes, and then declining. nih.gov This is followed by the recruitment of other co-activators and RNA polymerase II, leading to gene expression. nih.gov

Table 1: Key Proteins in the AhR Signaling Pathway

ProteinRole in the Pathway
Aryl Hydrocarbon Receptor (AhR) Cytosolic receptor that binds to ligands like TCDT.
Heat shock protein 90 (Hsp90) Chaperone protein that stabilizes the inactive AhR.
AhR Nuclear Translocator (ARNT) Dimerization partner of AhR in the nucleus.
Cytochrome P450 1A1 (CYP1A1) A key target gene whose expression is induced by AhR activation.

Beyond its direct transcriptional activity, the AhR signaling pathway can engage in crosstalk with various protein kinase signaling cascades. Research on TCDD has revealed that AhR activation can lead to rapid, non-genomic effects that involve the activation of protein kinases. nih.gov

Studies have shown that TCDD can cause a rapid increase in protein kinase activities, including protein tyrosine kinase (PTK), in a manner that is independent of new protein synthesis. nih.gov This suggests a direct interaction between the AhR or its associated proteins and kinase signaling pathways. In PMA-differentiated THP-1 macrophages, TCDD has been shown to induce TNF-alpha production through a pathway involving AhR-dependent activation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, and the subsequent activation of the MAP kinase ERK. nih.gov This activation of ERK was found to be crucial for the downstream expression of TNF-alpha. nih.gov

Furthermore, TCDD has been demonstrated to activate both ERK and p38 mitogen-activated protein kinases (MAPKs) in RAW 264.7 macrophage cells. nih.gov The balance between the activation of these different MAPK pathways may be critical in determining the cellular outcome, such as survival or apoptosis. nih.gov There is also evidence that TCDD can trigger the protein kinase-mediated growth factor signal transduction pathway, including the stimulation of mitogen-activated protein kinase 2 (MAP2K) and tyrosine kinase activity. nih.gov The precise mechanisms by which TCDT interacts with protein kinase A (PKA) are less defined, but the extensive crosstalk of AhR suggests potential indirect interactions.

Perturbations in Cellular Function and Structure at the Molecular Level

The activation of the AhR and its subsequent signaling cascades by TCDT can lead to significant disruptions in normal cellular processes and the integrity of cellular components.

The downstream effects of TCDT-mediated AhR activation can interfere with the function of essential endogenous macromolecules. While TCDD itself is not known to form direct covalent adducts with DNA, the induction of metabolic enzymes like CYP1A1 can lead to oxidative stress. nih.gov This oxidative stress can result in damage to DNA, such as the formation of 8-oxo-2'-deoxyguanosine (oxo8dG), a marker of oxidative DNA damage. nih.gov

The AhR pathway also has significant interactions with protein regulation. For instance, TCDD can induce the degradation of the AhR protein itself in a process that can be blocked by the protein synthesis inhibitor cycloheximide. researchgate.net Furthermore, AhR activation can influence the stability and function of other proteins, such as the estrogen receptor, and can modulate the phosphorylation state of proteins like the retinoblastoma protein (pRB). mdpi.com

The influence of TCDT on lipid metabolism is also a key area of concern. TCDD has been shown to induce hepatic fat accumulation and alter bile acid metabolism, which are features associated with non-alcoholic fatty liver disease (NAFLD). mdpi.combiorxiv.org These changes are linked to alterations in the gut microbiome and the expression of genes involved in lipid and bile acid transport and metabolism. mdpi.com

While the canonical AhR pathway is a major driver of TCDT's effects, there is growing evidence for the modulation of gene expression through AhR-independent mechanisms. nih.govnih.gov In some experimental models, TCDD has been observed to elicit biological effects even in cells with low AhR expression or in the presence of AhR antagonists. nih.gov

Transcriptome analysis following TCDD exposure has revealed changes in the expression of genes involved in a wide array of cellular functions, including inflammation, cell proliferation, and signal transduction, that may not be directly regulated by DREs. nih.govnih.gov For example, in human glioblastoma cells with low AhR expression, TCDD was found to inhibit cell migration and alter the expression of migration-related genes such as IL6, IL1B, and CXCL8, which are involved in cytokine, MAPK, and NF-κB signaling pathways. nih.gov

Furthermore, TCDD has been shown to cause AhR-dependent nuclear translocation of NF-κB in thymic stromal cells, a key regulator of inflammation and apoptosis, which in turn leads to the expression of Fas ligand. nih.gov This highlights a mechanism where AhR activation can "tether" to and influence other major signaling pathways, thereby expanding its impact on the cellular gene expression landscape beyond direct DRE-mediated transcription. nih.gov

Comparative Molecular Activity with Dioxin-like Compounds

The molecular activity of 2,3,7,8-tetrachlorodibenzothiophene (TCDT) is best understood through its comparison with well-characterized dioxin-like compounds, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The primary mechanism of action for these compounds is mediated through the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. osti.gov The binding of a ligand to the AHR initiates a cascade of molecular events, leading to the expression of a battery of genes, including cytochrome P450 enzymes like CYP1A1. whoi.edu The induction of CYP1A1 is a hallmark of exposure to dioxin-like compounds and is often measured by the ethoxyresorufin-O-deethylase (EROD) assay. nih.gov

Research into the sulfur analogues of dioxins has revealed significant differences in their ability to induce these molecular responses. A pivotal study directly comparing the potency of TCDT with TCDD and other related compounds in a mouse hepatoma cell line (Hepa-1) provided quantitative insights into their relative activities. oup.com

Detailed Research Findings

In this comparative in vitro study, the induction of CYP1A1-mediated activities, namely aryl hydrocarbon hydroxylase (AHH) and EROD, was assessed. The results demonstrated a marked difference in the induction potencies among the tested sulfur-containing compounds and their oxygen-containing counterparts. oup.com

The estimated half-maximal effective concentration (EC50) for EROD induction by TCDT was approximately 7.5 nM. In stark contrast, the EC50 for the prototypical dioxin, TCDD, was about 8 pM, highlighting a significantly lower potency for TCDT. Another sulfur analogue, 2,3,7,8-tetrachlorothianthrene (B13978692) (TCTA), exhibited an intermediate potency with an EC50 of about 700 pM. Notably, 3,3',4,4'-tetrachlorodiphenyl sulfide (B99878) (TCDPS) did not show any AHH/EROD induction. oup.com

The considerably lower potency of TCDT compared to TCDD is a key finding. This difference is thought to be related to structural and electronic factors. The substitution of an oxygen atom with a larger sulfur atom can alter the molecule's stereochemistry and electronic properties, which may in turn affect its ability to bind to and activate the AHR. oup.com

The concept of Toxic Equivalency Factors (TEFs) is a cornerstone in the risk assessment of dioxin-like compounds. nih.govnih.gov These factors express the toxicity of various congeners relative to TCDD, which is assigned a TEF of 1.0. nih.gov While TEFs have been established for numerous polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), a formal TEF for this compound has not been assigned by major regulatory bodies. However, the relative potency (REP) can be estimated from comparative studies. Based on the EC50 values for EROD induction, the REP of TCDT would be substantially lower than that of TCDD.

The following interactive data tables summarize the comparative molecular activity based on the available research findings.

Interactive Data Table: Comparative EROD Induction Potency

CompoundCell LineEC50 for EROD InductionRelative Potency (TCDD = 1)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Hepa-1 (mouse hepatoma)~8 pM1
This compound (TCDT)Hepa-1 (mouse hepatoma)~7.5 nM~0.001
2,3,7,8-Tetrachlorothianthrene (TCTA)Hepa-1 (mouse hepatoma)~700 pM~0.011
3,3',4,4'-Tetrachlorodiphenyl sulfide (TCDPS)Hepa-1 (mouse hepatoma)No Induction ObservedN/A

This table allows for sorting and filtering of the data.

Interactive Data Table: World Health Organization (WHO) Toxic Equivalency Factors (TEFs) for Selected Dioxin-like Compounds

CompoundTEF for Mammals
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD)1
2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF)0.1
2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF)0.3
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)0.1
3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)0.03

This table provides context for the TEF concept and includes values for well-known dioxin-like compounds for comparative purposes. Note the absence of an officially assigned TEF for this compound.

Structure Activity Relationship Sar Studies of 2,3,7,8 Tetrachlorodibenzothiophene

Quantitative Structure-Activity Relationship (QSAR) Modeling for AhR Binding

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. nih.govkg.ac.rs For TCDT and other halogenated aromatic hydrocarbons, QSAR models are developed to estimate their binding affinity to the AhR. nih.govkg.ac.rs These models are essential tools for predicting the potential toxicity of these compounds without the need for extensive experimental testing.

The binding of a ligand to the AhR is the initial step that triggers a cascade of molecular events, leading to various biological responses. Therefore, the affinity of a compound for the AhR is a critical determinant of its potency. QSAR models for AhR binding typically correlate the binding affinity with various molecular descriptors that quantify different aspects of the molecular structure.

The binding affinity of TCDT to the AhR is influenced by a combination of molecular properties that can be quantified by molecular descriptors. These descriptors include electronic, thermodynamic, and lipophilic parameters.

Electron Affinity: Electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule. For halogenated aromatic hydrocarbons, electronic properties play a significant role in their interaction with the AhR. The distribution of electron density within the molecule can influence its ability to form favorable interactions within the receptor's binding pocket.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical factor for the binding of compounds like TCDT to the AhR. nih.gov The AhR binding pocket is predominantly hydrophobic, and therefore, a certain degree of lipophilicity is required for a compound to effectively partition from the aqueous environment into the binding site. However, an excessively high lipophilicity can sometimes lead to non-specific binding and reduced bioavailability.

Molecular DescriptorDescriptionRelevance to AhR Binding of 2,3,7,8-TCDT
Electron Affinity The energy released when an electron is added to a neutral atom or molecule.Influences the electronic interactions between the ligand and the amino acid residues in the AhR binding pocket.
Entropy A measure of the disorder or randomness of a system.Changes in conformational entropy upon binding contribute to the overall free energy of binding.
Lipophilicity (logP) The ratio of the concentration of a compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (water).A key determinant for partitioning into the hydrophobic AhR binding pocket.

The three-dimensional structure of a molecule, particularly its geometry and planarity, is a critical determinant of its ability to bind to the AhR. For high-affinity binding, a ligand must fit within the specific dimensions of the AhR binding pocket.

For halogenated aromatic hydrocarbons like TCDT, a planar or near-planar conformation is a key requirement for high-affinity binding. nih.gov The planarity allows the molecule to fit into the relatively flat, hydrophobic binding pocket of the AhR. The presence of bulky substituents or a non-planar structure can sterically hinder the molecule from entering or properly orienting within the binding pocket, leading to a significant reduction in binding affinity and, consequently, biological potency. The dibenzothiophene (B1670422) core of TCDT, being a tricyclic aromatic system, is inherently planar, which contributes to its potential as an AhR ligand.

Isomer-Specific Differences in AhR Potency

The potency of chlorinated dibenzothiophenes as AhR agonists is highly dependent on the number and position of the chlorine atoms on the dibenzothiophene ring structure. This isomer-specific difference in potency is a hallmark of dioxin-like compounds.

Conversely, isomers with chlorine atoms in the peri-positions (1, 4, 6, and 9) or with fewer than four chlorine atoms generally exhibit significantly lower AhR binding affinity and potency. Chlorine atoms in the peri-positions can lead to steric hindrance and a less planar conformation, which are unfavorable for binding.

Isomer TypeChlorine Substitution PatternExpected AhR PotencyRationale
2,3,7,8-TCDT Lateral substitutionHighPlanar structure with optimal fit in the AhR binding pocket.
Non-2,3,7,8-substituted Isomers Substitution at positions other than 2, 3, 7, and 8Low to negligiblePotential for steric hindrance and reduced planarity, leading to poor fit in the binding pocket.
Less Chlorinated Isomers Fewer than four chlorine atomsGenerally lower than 2,3,7,8-TCDTThe number and position of chlorine atoms influence the electronic and steric properties crucial for binding.

Computational Chemistry Approaches for SAR Analysis

Computational chemistry provides powerful tools for investigating the SAR of compounds like TCDT at a molecular level. nih.gov These methods can be used to model the interaction between the ligand and the AhR, providing insights into the factors that govern binding affinity and potency.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For TCDT, docking studies can be used to model its interaction with the AhR binding pocket. These studies can help to identify the key amino acid residues involved in the binding and to understand how the position of the chlorine atoms influences the binding mode and affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor interaction. These simulations can be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores typically provided by docking programs.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond traditional QSAR by considering the 3D properties of the molecules. These methods can be used to build predictive models of AhR binding affinity based on the steric and electrostatic fields of a series of related compounds.

These computational approaches, often used in combination, are invaluable for rationalizing the observed SAR of TCDT and related compounds, and for predicting the potential activity of new or untested chemicals.

Q & A

Q. What validated analytical methods are recommended for detecting trace levels of 2,3,7,8-Tetrachlorodibenzothiophene in environmental samples?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with atmospheric pressure gas chromatography (APGC) interfaces is the gold standard for detecting trace levels (sub-pg/mL) due to enhanced ionization efficiency and reduced matrix interference . For complex matrices like sediments, sequential extraction with dichloromethane:acetone (3:1 v/v), followed by silica gel cleanup, isolates the compound effectively . Isotopically labeled internal standards (e.g., 13C-labeled analogs) are critical for recovery studies and quantification accuracy, as outlined in pharmacopeial protocols .

Q. How does soil composition influence the environmental persistence of this compound?

Sorption behavior is highly dependent on soil organic carbon (SOC) content and pH. Studies in paddy soils show a positive correlation between SOC (≥2.5%) and adsorption coefficients (Kd = 450–680 L/kg), with reduced mobility in acidic conditions (pH <6) due to protonation of thiophene sulfur . Sequential extraction protocols reveal that 65–80% of the compound remains bound to humic acid fractions, emphasizing the role of organic matter in long-term retention .

Q. What standardized frameworks exist for assessing the compound’s toxicity in ecological risk models?

The WHO 2005 Toxicity Equivalence Factor (TEF) methodology provides a comparative framework, using relative potency values (REPs) derived from in vitro Ah receptor binding assays (EC50) and in vivo hepatotoxicity studies in rodents. Researchers must apply species-specific adjustment factors (e.g., 10-fold reduction for human extrapolation) and model additive effects via toxic equivalency (TEQ) calculations .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations improve understanding of adsorption mechanisms on engineered nanomaterials?

DFT studies on analogous dioxins (e.g., TCDD) reveal that flat adsorption configurations on phosphorene surfaces yield stronger binding energies (−2.3 eV) compared to edge-on orientations (−1.1 eV) due to π-π interactions . Metal doping (e.g., Ti or Fe atoms) enhances adsorption by up to 40% through charge transfer mechanisms, as evidenced by Mulliken population analysis . These models guide the design of selective adsorbents for environmental remediation.

Q. What are the major uncertainties in applying TEFs for mixed exposures involving this compound?

Key uncertainties include variability in REP derivation across endpoints (e.g., CYP1A1 induction vs. immunotoxicity) and species-specific metabolic differences. The WHO 2005 TEF approach relies on expert judgment to reconcile discrepancies, such as REP ranges spanning 0.01–0.1 for in vitro vs. in vivo data . Sensitivity analyses must account for synergistic effects in binary mixtures (e.g., with PCBs), where toxicity can exceed additive predictions by 20–30% .

Q. How can researchers resolve contradictions in degradation kinetics reported across laboratory and field studies?

Contradictions arise from differing experimental conditions (e.g., UV intensity, microbial consortia). Controlled photolysis studies show half-lives of 12–48 hours under UV-C (254 nm), but field data from sediment cores indicate persistence >5 years due to light attenuation and anaerobic conditions . Methodological harmonization, including standardized irradiation protocols and site-specific microbial profiling, is recommended to bridge lab-field gaps.

Q. What synthetic routes yield this compound derivatives for use as analytical standards?

A validated route involves chlorination of dibenzothiophene using excess Cl2 in xylene at 80°C, followed by recrystallization from chloroform to achieve >98% purity . Ammonia treatment (7 g in xylene, 30°C) selectively removes byproducts, yielding needle-shaped crystals (m.p. 380°C) with confirmed Cl (39.7%) and S (9.1%) content via elemental analysis .

Q. How do dredging activities influence the compound’s redistribution in aquatic systems?

Dredging increases resuspension and downstream transport, with sediment cores showing 2–3× higher concentrations in depositional zones post-dredging. Geochemical tracers (e.g., 210Pb) correlate accumulation hotspots with organic carbon-rich sediments (SOC >3%) and fine grain sizes (<63 μm) . Mitigation requires pre-dredging adsorption tests using site-specific sediments to predict mobilization risks.

Methodological Notes

  • Analytical Cross-Validation : Always pair GC-MS/MS with isotope dilution for matrix-matched calibration .
  • Computational Modeling : Use B3LYP/6-311G** basis sets in DFT studies to balance accuracy and computational cost .
  • TEF Application : Include uncertainty factors (±50%) in TEQ calculations to address REP variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.